N-(2,2-diethoxyethyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,2-diethoxyethyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN4O5/c1-3-32-22(33-4-2)17-27-24(31)23(30)26-16-20(21-10-7-15-34-21)29-13-11-28(12-14-29)19-9-6-5-8-18(19)25/h5-10,15,20,22H,3-4,11-14,16-17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUIGAFIUWSBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound
Analog 1: N-[2-(Diethylamino)ethyl]-N′-{2-(2-furyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}ethanediamide
- Piperazine substituent : 4-methoxyphenyl (electron-donating group).
- Methoxy groups are prone to demethylation metabolism, which could reduce bioavailability.
Analog 2: N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide
- Piperazine substituent : 2-methoxyphenyl.
- Key differences : The ortho-methoxy substitution may sterically hinder receptor binding compared to the target’s para-fluoro substitution. The nitro and pyridyl groups introduce polar interactions absent in the target compound.
Linker and Functional Groups
Target Compound
- Linker : Ethanediamide (oxalamide).
- Functional groups : Diethoxyethyl (ether), furan-2-yl (heteroaromatic).
Analog 1
- Linker : Ethanediamide.
- Functional groups: Diethylaminoethyl (tertiary amine).
- Comparison: The diethylamino group increases basicity and solubility in acidic environments, whereas the target’s diethoxyethyl chain enhances lipophilicity.
Analog 3: 500270-34-8 (from )
- Structure : (2E)-3-[(4-fluorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one.
- Key features: Combines fluorophenyl and furan groups but uses a thiazolidinone scaffold instead of piperazine. The hydrazinylidene linker may confer different conformational flexibility compared to ethanediamide.
Pharmacological Implications (Inferred)
- Target compound : The 2-fluorophenyl-piperazine motif is common in serotonin (5-HT) and dopamine receptor ligands. Fluorine’s electronegativity could enhance binding to receptors like 5-HT1A .
- Analog 2 : The nitro and benzamide groups are associated with kinase inhibition or antimicrobial activity, indicating divergent applications .
Physicochemical Data
Q & A
Q. Example Reaction Conditions Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amide coupling | DCC/DMAP, DCM, RT, 12h | 65–70 |
| 2 | Piperazine substitution | 2-Fluorophenylpiperazine, K₂CO₃, DMF, 80°C | 50–55 |
| 3 | Etherification | Furan-2-yl-ethyl bromide, NaH, THF | 60–65 |
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Basic Research Question
Contradictions arise from overlapping signals or impurities. Strategies include:
- Multi-technique validation : Cross-validate NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
- X-ray crystallography : Resolve ambiguity via single-crystal analysis (e.g., monoclinic P21/n space group, β=108.5°) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .
What strategies optimize reaction yields in the presence of competing side reactions?
Advanced Research Question
- Temperature control : Lower temperatures (0–5°C) suppress side reactions during nucleophilic substitutions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
- In-line analytics : HPLC-MS identifies side products early, enabling real-time adjustments .
How does the fluorophenyl-piperazine moiety influence binding affinity to neurological targets?
Advanced Research Question
- Structural insights : The 2-fluorophenyl group enhances π-π stacking with serotonin/dopamine receptors, while the piperazine ring facilitates H-bonding .
- Comparative studies : Analogues lacking the fluorophenyl group show 10-fold lower affinity for 5-HT₁A receptors .
- Molecular docking : Simulations reveal hydrophobic interactions with residues in the receptor’s transmembrane domain .
What computational methods predict the compound’s reactivity and electronic properties?
Advanced Research Question
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.2 eV) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in aqueous/PBS environments .
- QSAR modeling : Links substituent electronic parameters (Hammett σ) to bioactivity trends .
How do ethanediamide backbone modifications affect pharmacological activity?
Advanced Research Question
- Methyl vs. ethyl substitutions : Methyl groups at the ethanediamide nitrogen improve metabolic stability (t₁/₂ > 6h in liver microsomes) but reduce solubility .
- Thioamide replacement : Replacing O with S increases logP (from 2.1 to 3.8) and enhances blood-brain barrier penetration .
- Activity table :
| Modification | Target Affinity (Ki, nM) | Selectivity (5-HT₁A vs. D₂) |
|---|---|---|
| Parent compound | 12.3 ± 1.2 | 8:1 |
| N-Methyl ethanediamide | 15.8 ± 2.1 | 5:1 |
| Thioamide derivative | 9.5 ± 0.9 | 12:1 |
What parameters are critical for scaling up synthesis while maintaining purity?
Advanced Research Question
- Batch vs. flow chemistry : Continuous flow systems reduce variability in exothermic steps (e.g., Grignard reactions) .
- Solvent recovery : Distillation reclaims DMF and THF, reducing costs .
- Quality control : Implement in-process checks (e.g., mid-IR for intermediate purity) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
